Diazoethane
Overview
Description
Diazoethane is an organic chemical compound with the formula C2H4N2. It is a diazo compound, which means it contains two nitrogen atoms connected together. In its pure form at room temperature, it is an extremely sensitive explosive yellow gas. Therefore, it is almost universally used as a solution in diethyl ether .
Synthesis Analysis
Diazomethane can be synthesized from ethylamine hydrochloride, which reacts with urea to form ethyl-urea. This ethyl-urea then reacts directly with sodium nitrite (NaNO2) in an acidic environment to form nitroso-ethyl-urea. Finally, this nitroso-urea reacts with potassium hydroxide, eliminating a molecule of potassium cyanate (KCNO), to form diazoethane .
Molecular Structure Analysis
The structure of diazoethane is explained using three resonance forms . The electronic structure and chemical bonding in the diazoethane molecule have been investigated using full-valence generalized valence bond (GVB) methods .
Chemical Reactions Analysis
Diazo compounds, including diazoethane, exhibit a formal insertion of the donor-acceptor carbon into C–C or C–H bonds alpha to carbonyl groups . Carboxylic acids react with diazomethane to produce methyl esters .
Physical And Chemical Properties Analysis
Diazoethane is a yellow gas with a musty odor. It has a molar mass of 42.04 g/mol. It is soluble in ether and dioxane. It explodes on heating, rough surfaces, or in the presence of impurities, or when concentrated .
Scientific Research Applications
Alkylation of Nucleic Acids : Diazoethane reacts with uridine, thymidine, and related compounds, showing a higher affinity for alkylating oxygen sites compared to diazomethane. This reaction is significant in understanding nucleic acid modifications and interactions (Kuśmierek & Singer, 1976).
Photolysis Studies : The study of diazoethane's ultraviolet absorption spectra provides evidence for the formation of ethylidine radicals during photolysis, contributing to our understanding of photochemical processes (Brinton & Volman, 1951).
Ring Expansion Reactions : Diazoethane is used in ring expansion reactions of 3-acetylcoumarin, leading to the formation of various lactones. This showcases its role in expanding molecular rings and creating new chemical structures (Clinging, Dean & Houghton, 1974).
Safer Alternatives to Diazomethane : Research into trimethylsilyldiazomethane as a non-explosive, cost-effective, and less-toxic alternative to diazomethane for phenol derivatization highlights the search for safer chemical reagents in gas chromatography applications (van T Erve et al., 2010).
Polymer Formation on Metallic Surfaces : The reaction of diazoethane on metallic surfaces, particularly gold, leads to the formation of polyethylidene. This research is crucial for understanding polymerization processes and the stereoregulatory role of metals (Nasini, Trossarelli & Saini, 1961).
Quinone Adducts : Diazoethane's addition to quinones results in the formation of regioisomeric pyrazolines, highlighting its role in creating complex organic structures (Dean et al., 1980).
Fatty Acid Derivatization : The use of naphthyldiazoalkanes, including diazoethane, for the high-performance liquid chromatographic detection of fatty acids demonstrates its utility in analytical chemistry (Matthees & Purdy, 1979).
Continuous Flow Procedure for Diazomethane Generation : Developing a safe, continuous flow process for diazomethane generation, which involves diazoethane, is crucial for handling hazardous chemicals in industrial settings (Lehmann, 2017).
1,3-Dipolar Cycloadditions : The study of diazoethane's 1,3-dipolar cycloadditions to activated sulfoxides contributes to the field of organic chemistry by enabling the synthesis of diverse pyrazolines (Ruano et al., 2005).
Mechanism of Polyethylidene Formation : Investigating the mechanism behind the formation of polyethylidene from diazoethane helps in understanding polymerization processes and the role of catalysts like colloidal gold (Nasini & Trossarelli, 1963).
Future Directions
properties
IUPAC Name |
diazoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXALCKAKGDNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149710 | |
Record name | Ethane, diazo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazoethane | |
CAS RN |
1117-96-0 | |
Record name | Diazoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, diazo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, diazo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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